N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with an ethenyl group attached to a 1-azabicyclo[2.2.2]octan-2-yl group, which is further attached to a quinolin-4-ylmethyl group and a pyridine-2-carboxamide group. The exact structure can be determined using techniques such as NMR and IR spectroscopy .Scientific Research Applications
Antibacterial Activity of Homopolymers
Kumar et al. (2017) synthesized homopolymers using a monomer structurally related to the compound , demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antibacterial agents or materials (Kumar, Mageswari, Nithya, & Subramanian, 2017).
Potential Treatment for Cognitive Deficits in Schizophrenia
Wishka et al. (2006) identified a structurally similar compound as a potent and selective alpha7 neuronal nicotinic acetylcholine receptor agonist, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).
Synthesis and Characterization of Substituted Carboxamides
Yang et al. (2017) reported the synthesis of substituted carboxamides, with structures containing multiple nitrogen atoms capable of forming coordinate bonds with metal ions, indicating potential applications in targeted drug delivery and photoactivated therapies (Yang et al., 2017).
Development of Cognitive Disorder Treatments
Mazurov et al. (2012) discovered a compound closely related to the query compound, which is a selective α7 nicotinic acetylcholine receptor agonist. This compound showed promise in treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
properties
IUPAC Name |
N-[(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23?,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSGEPCDLMFJP-GIUXFLSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide |
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